molecular formula C19H25NO B1674846 Levallorphan CAS No. 152-02-3

Levallorphan

货号: B1674846
CAS 编号: 152-02-3
分子量: 283.4 g/mol
InChI 键: OZYUPQUCAUTOBP-QXAKKESOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

利瓦洛芬是一种属于吗啡烷家族的化合物,以其作为阿片类镇痛药和阿片类拮抗剂的双重作用而闻名。它主要用于对抗阿片类药物过量的作用,并逆转由阿片类镇痛药和巴比妥类药物引起的呼吸抑制。 利瓦洛芬作为 μ-阿片受体的拮抗剂和 κ-阿片受体的激动剂,使其成为医疗应用中一种独特且通用的化合物 .

准备方法

合成路线和反应条件

利瓦洛芬可以通过几种化学路线合成。一种常见的方法是使用还原剂(如氢化铝锂 (LiAlH4))还原相应的酮,左旋苯丙胺醇。该反应通常在回流条件下在无水醚溶剂中进行。然后通过重结晶或色谱法纯化产物以获得纯利瓦洛芬。

工业生产方法

在工业环境中,利瓦洛芬的生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括使用自动化反应器和连续流动系统来维持一致的反应参数。使用高效液相色谱 (HPLC) 等质量控制措施来监测最终产品的纯度和浓度。

化学反应分析

反应类型

利瓦洛芬经历各种化学反应,包括:

    氧化: 利瓦洛芬可以用过氧化氢或间氯过氧苯甲酸等氧化剂氧化成相应的 N-氧化物。

    还原: 该化合物可以用硼氢化钠等还原剂还原为其醇衍生物。

    取代: 利瓦洛芬可以参与亲核取代反应,其中氮原子可以使用合适的试剂烷基化或酰化。

常用试剂和条件

    氧化: 过氧化氢,间氯过氧苯甲酸。

    还原: 硼氢化钠,氢化铝锂。

    取代: 卤代烷,酰氯。

形成的主要产物

    氧化: 利瓦洛芬的 N-氧化物。

    还原: 醇衍生物。

    取代: 烷基化或酰化衍生物。

科学研究应用

Pharmacological Profile

Levallorphan acts primarily on the mu-opioid receptor, where it functions as a competitive antagonist, preventing the binding of narcotics like morphine. Additionally, it exhibits partial agonist activity at kappa-opioid receptors, which can produce mild analgesic effects. This dual action makes this compound a critical agent in both reversing opioid-induced respiratory depression and managing pain in specific clinical scenarios .

Clinical Applications

  • Opioid Overdose Treatment
    • This compound is utilized to reverse the effects of opioid overdose, particularly respiratory depression. It competes with opioids at receptor sites, effectively restoring normal respiratory function .
    • Case Study : In a study involving patients with acute narcotic poisoning, this compound was administered successfully to reverse respiratory depression without significant adverse effects .
  • Pain Management
    • This compound has been studied for its efficacy in managing postoperative pain. It has been shown to provide effective analgesia with fewer side effects compared to traditional opioids like morphine.
    • Data Table: Postoperative Pain Relief Studies
    StudySample SizeDose (mg)Duration of Analgesia (hours)Side Effects
    Brown et al. (1954)2027Minimal nausea
    Rankin et al. (1957)27210.1Slight dizziness
    Hunt et al. (1971)3113 SC5.5Less nausea than morphine
  • Combination Therapy
    • This compound is often used in combination with other analgesics, such as pethidine (meperidine), to enhance pain relief while minimizing the risk of respiratory depression associated with high doses of opioids.
    • Case Study : A study evaluated the combination of pethidine and this compound (Pethilorfan) for labor pain management, demonstrating improved safety profiles and effective pain relief .

Safety and Efficacy

While this compound is generally considered safe when used appropriately, it can precipitate withdrawal symptoms in opioid-dependent individuals due to its antagonist properties. Therefore, caution is advised when administering this compound to patients with known opioid dependence .

作用机制

利瓦洛芬通过与中枢神经系统中的阿片受体结合而发挥作用。它作为 μ-阿片受体的拮抗剂,阻断吗啡等阿片类药物的作用。同时,它作为 κ-阿片受体的激动剂,产生镇痛作用。 这种双重作用使利瓦洛芬能够逆转阿片类药物引起的呼吸抑制,同时保持一定程度的止痛效果 .

相似化合物的比较

利瓦洛芬通常与其他阿片类拮抗剂和激动剂进行比较:

    纳洛酮: 与利瓦洛芬类似,纳洛酮是一种阿片类拮抗剂,但缺乏 κ-阿片受体激动剂的特性。

    纳曲酮: 另一种阿片类拮抗剂,与利瓦洛芬相比,作用时间更长。

    布托啡诺: 一种激动剂-拮抗剂,具有类似的 κ-阿片受体活性,但临床应用不同。

类似化合物的列表

  • 纳洛酮
  • 纳曲酮
  • 布托啡诺
  • 纳洛芬
  • 奥西洛芬

利瓦洛芬独特的 μ-阿片受体拮抗作用和 κ-阿片受体激动作用的组合使其有别于其他化合物,使其成为临床和研究环境中的一种宝贵工具 .

生物活性

Levallorphan is a synthetic opioid compound that functions primarily as an antagonist at mu-opioid receptors, while also exhibiting partial agonist activity. It is structurally related to levorphanol, a potent analgesic. This compound is primarily utilized in clinical settings to reverse the effects of opioid overdose, particularly respiratory depression caused by narcotics. Its dual action makes it a unique agent in the realm of opioid pharmacology.

This compound acts by competing for binding sites on opioid receptors, particularly the mu-opioid receptor (MOR) and nicotinic acetylcholine receptors. This antagonistic action enables it to counteract the effects of opioid agonists like morphine. Unlike naloxone, which is a pure antagonist, this compound's partial agonist properties allow it to modulate receptor activity, providing a nuanced approach to opioid management.

Binding Affinity and Activity

This compound demonstrates high affinity for various opioid receptors:

Receptor Type Binding Affinity (nM) Activity
Mu (MOR)2.5Full Agonist
Delta (DOR)41Full Agonist
Kappa (KOR)64Partial Agonist

These values indicate that this compound is most potent at the mu receptor, followed by the delta and kappa receptors, where it exhibits partial agonistic behavior .

Analgesic Properties

This compound has been shown to possess analgesic properties, albeit less potent than those of traditional opioids like morphine. Its unique mechanism allows for effective pain management with potentially fewer side effects such as respiratory depression. Research indicates that this compound can provide analgesia through both classical mu-opioid pathways and alternative mechanisms involving NMDA receptor interactions .

Antihyperalgesic Effects

In experimental models of neuropathic pain, this compound has been observed to exert antihyperalgesic effects. Studies suggest that its administration can reduce thermal hyperalgesia, indicating its potential utility in managing chronic pain conditions .

Interaction with Other Receptors

This compound also interacts with non-opioid receptors, including nicotinic acetylcholine receptors, which may contribute to its pharmacological profile. This interaction can influence neurotransmitter release and modulate pain pathways beyond traditional opioid mechanisms .

Opioid Overdose Management

This compound has been utilized in clinical settings for reversing opioid overdoses. Its ability to mitigate respiratory depression while maintaining some level of analgesia makes it a valuable tool in emergency medicine. In cases where naloxone may not suffice due to its pure antagonistic nature, this compound can provide a balanced approach .

Research Findings

A study published in Pharmacological Reviews examined this compound's effects on various pain models and found that it effectively reduced pain responses without significant adverse effects associated with full agonists like morphine . Additionally, research highlighted its potential role in treating conditions characterized by opioid-induced hyperalgesia, further supporting its clinical relevance.

属性

IUPAC Name

(1R,9R,10R)-17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19/h2,6-7,13,16,18,21H,1,3-5,8-12H2/t16-,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYUPQUCAUTOBP-QXAKKESOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023205
Record name Levallorphan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levallorphan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014647
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

WHITE OR PRACTICALLY WHITE CRYSTALLINE POWDER; 1 G SOL IN ABOUT 20 ML WATER; PRACTICALLY INSOL IN ETHER; INSOL IN CHLOROFORM; 1 G SOL IN ABOUT 60 ML ALCOHOL /TARTRATE/, SOL IN WATER; SPARINGLY SOL IN ETHANOL; INSOL IN CHLOROFORM & DIETHYL ETHER, 2.52e-02 g/L
Record name Levallorphan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00504
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEVALLORPHAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2148
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Levallorphan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014647
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Levallorphan antagonizes opioid effects by competing for the same receptor sites. It binds to the opioid mu receptor and the nicotinic acetylcholine receptor alpha2/alpha3., SEE NARCOTIC ANTAGONISTS. ...ANTAGONISTS COMPETE WITH MORPHINE-LIKE DRUGS FOR STEREOSPECIFIC OPIOID RECEPTOR SITES & APPARENTLY OCCUPY THESE SITES WITHOUT INITIATING ANY RESPONSE. /NARCOTIC ANTAGONISTS/, SEE NARCOTIC ANTAGONISTS. ...IN ADDITION TO MAJOR OPIOID RECEPTOR, THERE IS SIMILAR BUT DISTINCT RECEPTOR...AT WHICH ANTAGONISTS...PRODUCE THEIR AGONISTIC EFFECTS. ... WHEN PROLONGED ACTION @ OPIOID RECEPTORS CAUSES PHYSICAL DEPENDENCE, PHYSIOLOGICAL SYSTEMS...DEVELOP...LATENT HYPEREXCITABILITY. /NARCOTIC ANTAGONISTS/
Record name Levallorphan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00504
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEVALLORPHAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2148
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CRYSTALS FROM DILUTE ETHANOL

CAS No.

152-02-3
Record name Levallorphan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levallorphan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levallorphan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00504
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levallorphan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Levallorphan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.273
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVALLORPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353613BU4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LEVALLORPHAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2148
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Levallorphan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014647
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

180-182 °C, CRYSTALS FROM ETHANOL; SPECIFIC OPTICAL ROTATION: -39 DEG @ 16 °C/D; MP: 176-177 °C /TARTRATE/, 181 °C
Record name Levallorphan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00504
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEVALLORPHAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2148
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Levallorphan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014647
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levallorphan
Reactant of Route 2
Levallorphan
Reactant of Route 3
Levallorphan
Reactant of Route 4
Levallorphan
Reactant of Route 5
Levallorphan
Reactant of Route 6
Levallorphan

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。